molecular formula C22H42O4S B1610948 Dioctyl thiodipropionate CAS No. 3006-27-7

Dioctyl thiodipropionate

Cat. No.: B1610948
CAS No.: 3006-27-7
M. Wt: 402.6 g/mol
InChI Key: QADJHAOXTKCYFT-UHFFFAOYSA-N
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Description

Dioctyl thiodipropionate is an organic compound with the molecular formula C22H42O4S. It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers and lubricants. The compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and performance of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyl thiodipropionate can be synthesized through the esterification of 3,3’-thiodipropionic acid with 1-octanol. This reaction typically occurs in the presence of a catalyst, such as immobilized lipase B from Candida antarctica (Novozym 435), under moderate temperatures (60-80°C) and reduced pressure (80 kPa) without solvents . The reaction yields high conversions (92-98%) after approximately 4 hours .

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high efficiency and yield. Catalysts like Novozym 435 are preferred due to their high activity and stability .

Comparison with Similar Compounds

Uniqueness: Dioctyl thiodipropionate is unique due to its optimal chain length, which provides a balance between solubility and effectiveness as an antioxidant. Its ability to synergize with other antioxidants, such as alkylated diphenylamine, further enhances its performance in various applications .

Properties

IUPAC Name

octyl 3-(3-octoxy-3-oxopropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4S/c1-3-5-7-9-11-13-17-25-21(23)15-19-27-20-16-22(24)26-18-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADJHAOXTKCYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545278
Record name Dioctyl 3,3'-sulfanediyldipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3006-27-7
Record name Dioctyl thiodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctyl 3,3'-sulfanediyldipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOCTYL THIODIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DWP8L650
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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